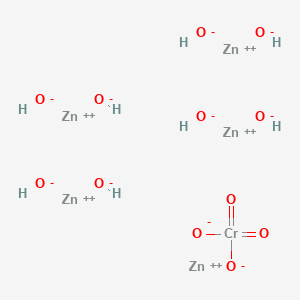

Pentazinc chromate octahydroxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentazinc;dioxido(dioxo)chromium;octahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.8H2O.4O.5Zn/h;8*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;5*+2/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGQUPUVERYFKP-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH8O12Zn5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197957 | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49663-84-5 | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049663845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pentazinc Chromate Octahydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide, with the chemical formula Zn₅(CrO₄)(OH)₈, is an inorganic compound recognized for its utility as a corrosion-inhibiting pigment.[] This technical guide provides a comprehensive overview of its fundamental chemical properties, compiled from available scientific literature and technical data sheets. The document details its physical and chemical characteristics, including solubility, thermal stability, and reactivity. Standardized experimental methodologies for determining these properties are outlined to assist in further research and application development. The guide also visually elucidates the compound's synthesis process and its mechanism of action in corrosion inhibition through detailed diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Chemical and Physical Properties

Pentazinc chromate octahydroxide is a yellow powder, and its primary identification and physical characteristics are summarized in the tables below.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Zinc chromate hydroxide (B78521) (Zn₅(CrO₄)(OH)₈), Basic Zinc Chromate, Zinc Yellow |

| CAS Number | 49663-84-5 |

| Chemical Formula | Zn₅(CrO₄)(OH)₈ or CrH₈O₁₂Zn₅ |

| Molecular Weight | ~579.0 g/mol [3] |

| Appearance | Yellow powder |

Table 2: Physical Properties

| Property | Value |

| Density | 3.4 g/cm³ |

| Melting Point | 316 °C |

| Solubility in Water | Insoluble / Slightly soluble |

| pH of Aqueous Suspension | 6.9 - 7.1 |

| Solubility in other solvents | Soluble in acids and alkalis[4][5] |

Reactivity and Thermal Stability

This compound exhibits reactivity with strong acids, alkalis, and oxidizing agents. Upon heating, it undergoes thermal decomposition.

Reactivity Profile

The compound's reactivity stems from its chromate and hydroxide components. It will react with strong acids, leading to the formation of soluble zinc and chromate salts. In the presence of strong alkalis, the amphoteric nature of the zinc hydroxide components allows for dissolution. It is generally stable under normal conditions but should be kept away from strong oxidizing agents to prevent potentially vigorous reactions.

Thermal Decomposition

Experimental Protocols

The following sections outline generalized experimental methodologies for the characterization of this compound, based on standard analytical techniques for inorganic pigments.

Determination of Solubility

A precise solubility product constant (Ksp) for this compound is not widely published. A generalized protocol to determine its aqueous solubility is as follows:

-

Preparation of Saturated Solution: A surplus of this compound powder is added to a known volume of deionized water in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully filtered through a fine-pore membrane to remove all undissolved solids.

-

Analysis: The concentration of dissolved zinc or chromium in the filtrate is determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: The Ksp can be calculated from the molar concentrations of the dissolved ions.

pH Measurement of Aqueous Suspension

The pH of an aqueous suspension of the pigment can be determined according to methods adapted from international standards such as ISO 787-9.[6]

-

Suspension Preparation: A 10% (w/w) suspension of this compound is prepared in deionized water in a glass beaker.[6]

-

Dispersion: The mixture is stirred vigorously for a set period to ensure thorough wetting and dispersion of the pigment.

-

Calibration: A calibrated pH meter with a glass electrode is used for the measurement.[7] The meter should be calibrated using standard buffer solutions that bracket the expected pH of the sample.[8]

-

Measurement: The pH electrode is immersed in the suspension, and the reading is allowed to stabilize before being recorded. The temperature of the suspension should also be noted.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be employed to investigate the thermal decomposition profile of this compound.

-

Sample Preparation: A small, accurately weighed sample of the dry pigment (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition, specific temperature ranges of mass loss, and the final residue percentage.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and other thermal transitions.

-

Sample Preparation: A small amount of the powdered sample is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC is calibrated for temperature and enthalpy using a certified reference material, such as indium. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere.[9]

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events, such as melting, are identified as peaks in the DSC curve. The melting point is typically determined from the onset of the melting peak.[9]

Synthesis and Corrosion Inhibition Mechanism

The primary utility of this compound lies in its role as a corrosion inhibitor in coatings.

Synthesis of this compound

A common method for the synthesis of zinc chromate pigments involves the reaction of zinc oxide with a source of chromate in an aqueous solution.[10]

Caption: A generalized workflow for the synthesis of this compound.

Corrosion Inhibition Mechanism

The corrosion protection afforded by this compound is primarily due to the passivating effect of chromate ions.

When a coating containing this pigment is exposed to moisture, a small amount of the chromate and zinc ions dissolve. The chromate ions are strong oxidizing agents that interact with the metal substrate (e.g., steel or aluminum). This interaction leads to the formation of a thin, stable, and non-reactive layer of mixed metal oxides, including chromium(III) oxide.[11] This passive layer acts as a barrier, preventing further contact of the metal with corrosive agents like oxygen and water. An important feature of this mechanism is its "self-healing" capability; if the protective film is scratched, soluble chromate ions can migrate to the exposed area and re-passivate the surface.[11]

Caption: The passivation mechanism of this compound on a metal surface.

Conclusion

This compound possesses a set of chemical and physical properties that make it an effective corrosion-inhibiting pigment. Its low solubility in water allows for the controlled release of passivating chromate ions, leading to the formation of a protective oxide layer on metal surfaces. While its use is increasingly restricted due to the toxicity of hexavalent chromium, a thorough understanding of its chemical properties remains crucial for the development of safer and equally effective alternatives in corrosion science. Further research is warranted to obtain more precise quantitative data, such as the solubility product constant and a detailed thermal decomposition pathway, which would provide a more complete profile of this compound.

References

- 2. americanelements.com [americanelements.com]

- 3. This compound | CrH8O12Zn5 | CID 44144623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zinc chromate CAS#: 13530-65-9 [m.chemicalbook.com]

- 5. CAS 13530-65-9: Zinc chromate | CymitQuimica [cymitquimica.com]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. microbladingpigments.net [microbladingpigments.net]

- 8. NEMI Method Summary - D1293A [nemi.gov]

- 9. mdpi.com [mdpi.com]

- 10. guidechem.com [guidechem.com]

- 11. usbr.gov [usbr.gov]

An In-depth Technical Guide to the Analysis of Pentazinc Chromate Octahydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈) is an inorganic compound of significant interest due to its application as a corrosion inhibitor and pigment.[1][] A thorough understanding of its crystal structure is paramount for elucidating its physicochemical properties and mechanism of action, thereby enabling the development of enhanced formulations and novel applications. This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of its crystal structure. While a definitive, publicly available crystal structure for pentazinc chromate octahydroxide remains elusive, this guide leverages data from structurally analogous compounds and outlines the established experimental protocols for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and quality control of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Zn₅(CrO₄)(OH)₈ | [3] |

| Molecular Weight | 578.99 g/mol | [3] |

| CAS Number | 49663-84-5 | [1] |

| Appearance | Yellow solid | [4] |

| Primary Application | Corrosion inhibitor, Pigment | [1][] |

Crystal Structure Analysis: A Methodological Approach

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow. This process involves synthesis of a high-quality single crystal, followed by data collection using X-ray diffraction and subsequent data analysis to elucidate the atomic arrangement.

Synthesis of Single Crystals

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction analysis. A common method for the synthesis of complex inorganic salts is the hydrothermal or solvothermal method. This technique involves the reaction of precursors in an aqueous or organic solvent under elevated temperature and pressure in a sealed vessel, which encourages the slow growth of well-ordered crystals.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Preparation: Stoichiometric amounts of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂), a chromate source (e.g., potassium chromate, K₂CrO₄), and a mineralizer to control pH (e.g., sodium hydroxide, NaOH) are dissolved in deionized water.

-

Reaction Setup: The precursor solution is placed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is sealed and heated to a specific temperature (typically between 100-250 °C) for a defined period (hours to days) to allow for the slow crystallization of this compound.

-

Cooling and Isolation: The autoclave is cooled slowly to room temperature. The resulting crystals are isolated by filtration, washed with deionized water and a suitable solvent (e.g., ethanol), and dried under ambient conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

The logical workflow for crystal structure determination is illustrated in the following diagram:

References

An In-depth Technical Guide to the Synthesis of Pentazinc Chromate Octahydroxide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing pentazinc chromate (B82759) octahydroxide [Zn₅(CrO₄)(OH)₈] powder. The information presented is curated for a scientific audience, with a focus on detailed experimental protocols, comparative data analysis, and visualization of synthetic workflows.

Introduction

Pentazinc chromate octahydroxide, a compound with the chemical formula Zn₅(CrO₄)(OH)₈, is a yellow pigment historically used as a corrosion inhibitor in coatings.[1][] Its synthesis involves the controlled reaction of zinc and chromium precursors to form a stable crystalline structure. This guide will explore the most common and effective methods for its preparation in powder form, including precipitation, and will touch upon potential alternative routes like hydrothermal and sol-gel synthesis based on related zinc compounds.

Synthesis Methodologies

The production of this compound powder can be achieved through several chemical routes. The choice of method often depends on the desired particle size, purity, and scalability of the process.

Precipitation Method

Precipitation is a widely employed industrial method for the synthesis of this compound.[3][4][5] This technique involves the reaction of soluble precursors in an aqueous solution to form an insoluble product that precipitates out.

This protocol outlines a common industrial process for the synthesis of this compound.[3][4][5]

Materials:

-

Zinc Oxide (ZnO)

-

Potassium Dichromate (K₂Cr₂O₇)

-

Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Prepare a slurry of zinc oxide by mixing 100 parts of ZnO with 8-10 times its weight in deionized water in a reactor equipped with an agitator.

-

Heat the slurry to 80-90°C with steam while stirring.

-

Cool the mixture.

-

Slowly add a 150-250 g/L solution of potassium dichromate and 8.5 parts of sulfuric acid to the zinc oxide slurry over a period of approximately 1 hour.

-

After the addition is complete, continue to stir the reaction mixture vigorously for 2-3 hours at a temperature below 40°C.

-

Filter the resulting precipitate.

-

Wash the filtered product to remove any unreacted precursors and byproducts.

-

Dry the purified powder.

-

Crush the dried product to obtain a fine powder of this compound.

Reaction Equation: 4ZnO + H₂SO₄ + 2K₂Cr₂O₇ + 2H₂O → 4ZnO·4CrO₃·K₂O·3H₂O + K₂SO₄[3][4][5]

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of Pentazinc Chromate Octahydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈), an inorganic pigment valued for its corrosion-inhibiting properties, presents a significant challenge in formulation science due to its limited solubility in organic solvents. This technical guide provides a comprehensive overview of the current understanding of its solubility characteristics. In the absence of extensive quantitative data in publicly available literature, this document focuses on providing a robust framework for researchers to determine its solubility through a detailed, generalized experimental protocol. This guide is intended to be an essential resource for scientists and professionals engaged in the development of coatings, composites, and other advanced materials where the dispersion and interaction of this compound with organic media are critical.

Introduction

Pentazinc chromate octahydroxide is a complex inorganic salt widely utilized as a corrosion inhibitor in primers and coatings.[1] Its efficacy is intrinsically linked to its chemical and physical properties, with solubility being a paramount parameter influencing its performance and application range. While its insolubility in water is well-documented, its behavior in organic solvents is less understood, creating a knowledge gap for formulators.[2] This guide aims to address this gap by consolidating the available information and presenting a clear pathway for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | CrH₈O₁₂Zn₅ | [3] |

| Molecular Weight | 579.0 g/mol | [3] |

| Appearance | Yellow powder | [2] |

| Density | 3.6 g/cm³ | [2] |

| Melting Point | 316 °C | [2] |

| Solubility in Water | Insoluble / Slightly Soluble | [2] |

| Solubility in Acids/Alkalis | Can be completely dissolved |

Note: Conflicting reports exist regarding its water solubility, with some sources citing "insoluble" and others "slightly soluble." This variance may be attributable to differences in particle size, morphology, and the specific test conditions.

Solubility in Organic Solvents: A Data Deficit

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. This absence of information necessitates a direct experimental approach for any formulation work requiring this parameter. The following sections outline a generalized protocol to address this.

Experimental Protocol for Determining Solubility

The following protocol is a generalized procedure for determining the solubility of this compound in a given organic solvent. It is based on standard laboratory methods for solubility determination of inorganic pigments.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., UV-Vis or AAS) or other suitable analytical instrument

-

Oven for drying

4.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a sealed, temperature-controlled vessel containing a known volume of the organic solvent. The use of excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The specific time required should be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid, centrifuge a portion of the supernatant.

-

Carefully draw off the clear, saturated solution using a syringe and pass it through a syringe filter to remove any remaining fine particles.

-

-

Quantification of Dissolved Solute:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under vacuum) until the solute is completely dry.

-

Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Alternatively, if a suitable analytical method is available (e.g., Atomic Absorption Spectroscopy for zinc or chromium), the concentration of the dissolved species in the filtrate can be determined directly.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of filtrate taken (L))

4.4. Experimental Workflow Diagram

References

An In-depth Technical Guide to Pentazinc Chromate Octahydroxide (CAS No. 49663-84-5): Properties, Synthesis, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide, identified by CAS number 49663-84-5, is an inorganic compound primarily utilized in industrial applications as a corrosion-inhibiting pigment in coatings. Despite its efficacy in protecting metallic surfaces, its application is increasingly scrutinized due to the presence of hexavalent chromium, a known human carcinogen. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an in-depth examination of the toxicological and cellular effects of this compound. Notably, a thorough review of scientific literature reveals no evidence of its application in drug development or as a therapeutic agent. The information presented herein is intended to inform researchers, toxicologists, and professionals in drug development about the chemical nature and biological hazards associated with this compound.

Chemical and Physical Properties

Pentazinc chromate octahydroxide is a yellow pigment with limited solubility in water. Its properties are summarized in the table below. Much of the publicly available data is based on computational models, with limited experimental spectroscopic or crystallographic data.

| Property | Value |

| Molecular Formula | Zn₅(CrO₄)(OH)₈ |

| Molecular Weight | 578.99 g/mol |

| CAS Number | 49663-84-5 |

| Appearance | Yellow powder |

| Solubility | Slightly soluble in water; soluble in acids |

| Density | Data not readily available |

| Melting Point | Decomposes upon heating |

| Boiling Point | Not applicable |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with a chromate source in an acidic medium. The following protocol is a generalized procedure based on available literature.

Experimental Protocol

Materials:

-

Zinc oxide (ZnO)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

A slurry of zinc oxide is prepared in deionized water.

-

The slurry is heated to approximately 80-90°C with stirring.

-

A solution of potassium dichromate is slowly added to the heated slurry.

-

A dilute solution of sulfuric acid is then added dropwise to the reaction mixture to maintain an acidic pH.

-

The reaction is allowed to proceed with continuous stirring for a specified period.

-

The resulting yellow precipitate is filtered, washed thoroughly with deionized water to remove unreacted salts, and dried in an oven at a controlled temperature.

-

The dried product is then milled to obtain a fine powder.

Characterization: The synthesized product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to analyze particle morphology. Quantitative elemental analysis can be performed using inductively coupled plasma optical emission spectrometry (ICP-OES).

Industrial Applications: Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor in primers and coatings for metals, particularly steel and aluminum alloys.

Mechanism of Corrosion Inhibition

The corrosion protection mechanism is twofold, involving both barrier protection and active inhibition. The pigment particles physically block the diffusion of corrosive agents to the metal surface. The active inhibition is attributed to the release of chromate ions (CrO₄²⁻), which are powerful oxidizing agents. These ions promote the formation of a passive, self-healing layer of chromium(III) oxide (Cr₂O₃) and iron oxides on the metal surface, which prevents further corrosion.

Toxicological Profile and Cellular Effects

The significant health and environmental concerns associated with this compound stem from its hexavalent chromium content. Hexavalent chromium is a well-established human carcinogen, primarily linked to lung cancer through inhalation.[1]

Cellular and Molecular Toxicity

-

Genotoxicity: Hexavalent chromium compounds can induce chromosomal aberrations, sister chromatid exchanges, and DNA mutations. Studies on zinc chromate have shown that chronic exposure can lead to aneuploidy (an abnormal number of chromosomes) in human lung cells.[2]

-

Centrosome Amplification: Research indicates that zinc chromate can cause centrosome amplification, a hallmark of many cancers, which can lead to errors in chromosome segregation during mitosis.[2]

-

Spindle Assembly Checkpoint Bypass: Chronic exposure to zinc chromate has been observed to induce a bypass of the spindle assembly checkpoint, a critical cell cycle control mechanism that ensures proper chromosome segregation.[2]

-

Oxidative Stress: The reduction of Cr(VI) to Cr(III) within the cell generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.

Relevance to Drug Development

A comprehensive search of the scientific and patent literature reveals no evidence to support the use of this compound in any aspect of drug development or as a therapeutic agent. Its established toxicity and carcinogenic properties preclude its use in pharmaceutical applications. For drug development professionals, this compound serves as a critical example of a substance with significant health hazards that require careful management and regulatory oversight. The study of its toxic mechanisms can, however, provide valuable insights into chemical carcinogenesis and the development of safety protocols for handling hazardous materials.

Safety and Handling

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and may cause an allergic skin reaction, genetic defects, and cancer.[3][4]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Regulatory Status: Due to its carcinogenicity, the use of this compound is highly regulated in many jurisdictions, including under regulations such as REACH in the European Union.[3]

Conclusion

This compound is a compound with established utility in industrial corrosion protection. However, its significant toxicity, stemming from its hexavalent chromium content, presents substantial health risks. The scientific community has focused on its hazardous properties, with studies elucidating its mechanisms of genotoxicity and carcinogenicity. For researchers and professionals in the life sciences and drug development, this compound is not a candidate for therapeutic use but rather a subject for toxicological study and a reminder of the importance of chemical safety and regulation. Future research will likely continue to focus on developing safer alternatives for corrosion inhibition to mitigate the environmental and health impacts of chromate-based pigments.

References

An In-depth Technical Guide on the Thermal Decomposition of Pentazinc Chromate Octahydroxide

For researchers, scientists, and professionals engaged in drug development and materials science, a thorough understanding of the thermal behavior of inorganic compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of pentazinc chromate (B82759) octahydroxide, Zn₅(CrO₄)(OH)₈. While direct and detailed experimental data for this specific compound is scarce in publicly available literature, this guide synthesizes information from analogous compounds, particularly basic zinc salts, to project a likely decomposition pathway and provide a framework for experimental analysis.

Introduction to Pentazinc Chromate Octahydroxide

This compound is a basic zinc chromate compound. Basic zinc chromates have historically been utilized as corrosion-inhibiting pigments. The presence of both chromate and hydroxide (B78521) groups within the structure imparts specific chemical and physical properties, including its thermal stability. The decomposition of such materials upon heating is a critical parameter influencing their application and potential environmental impact.

Projected Thermal Decomposition Pathway

Based on studies of analogous basic zinc salts, such as zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O), the thermal decomposition of this compound is anticipated to proceed through a multi-step process involving dehydration, dehydroxylation, and the final decomposition of the anhydrous salt.

The proposed decomposition can be summarized as follows:

-

Dehydration: The initial stage involves the loss of any adsorbed or lattice water molecules at relatively low temperatures.

-

Dehydroxylation: As the temperature increases, the hydroxide groups within the structure are eliminated as water vapor. This is often the most significant mass loss step.

-

Decomposition of Anhydrous Salt: Following dehydroxylation, the remaining anhydrous pentazinc chromate decomposes into a mixture of metal oxides.

The final decomposition products are expected to be zinc oxide (ZnO) and a mixed metal oxide, likely zinc chromite (ZnCr₂O₄). The overall reaction can be postulated as:

2Zn₅(CrO₄)(OH)₈(s) → 10ZnO(s) + 2ZnCr₂O₄(s) + 8H₂O(g) + O₂(g)

It is important to note that the exact stoichiometry and the potential formation of intermediate phases would need to be confirmed through experimental analysis.

A logical diagram illustrating the projected decomposition pathway is presented below:

Projected decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

| Decomposition Stage | Approximate Temperature Range (°C) | Products Formed |

| Initial Decomposition | ~350 | Zinc Oxide (ZnO) |

| Intermediate Decomposition | ~484 | Zinc Chromite (ZnCr₂O₄) |

| Final Decomposition | ~546 | Zinc Oxide (ZnO), Zinc Chromite (ZnCr₂O₄) |

Note: This data is for a related zinc potassium chromate pigment and should be considered as an estimation for this compound.

Recommended Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

To obtain precise data on the thermal decomposition of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is the recommended experimental approach.

Objective: To determine the decomposition temperatures, mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA-DTA instrument.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended as a starting point. Different heating rates (e.g., 5, 15, and 20 °C/min) can be used to study the kinetics of the decomposition.

-

Temperature Range: The sample should be heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 1000 °C.

-

Data Collection: The instrument will record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

An illustrative workflow for this experimental protocol is provided below:

Workflow for the thermal analysis of this compound.

Characterization of Decomposition Products

To confirm the proposed decomposition pathway and identify the final products, the solid residue after the TGA-DTA experiment should be analyzed using techniques such as:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the residue (e.g., ZnO, ZnCr₂O₄).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the absence of hydroxide and chromate groups and the presence of metal-oxygen bonds in the final products.

-

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): To observe the morphology of the decomposition products and determine their elemental composition.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a scientifically sound projection of its decomposition pathway can be made based on analogous compounds. This guide provides a framework for understanding and experimentally investigating this process. The recommended TGA-DTA protocol, coupled with the characterization of the resulting products, will enable researchers to obtain the critical quantitative data necessary for the safe and effective application of this compound in their respective fields. The generation of such data will be a valuable contribution to the materials science community.

An In-depth Technical Guide to Pentazinc Chromate Octahydroxide: Zn₅(CrO₄)(OH)₈

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of pentazinc chromate (B82759) octahydroxide, with a focus on its chemical properties, synthesis, characterization, and relevant applications. While primarily an industrial chemical, this document aims to consolidate the available scientific data for a technical audience.

Core Properties and Data

Pentazinc chromate octahydroxide is an inorganic compound recognized for its utility as a corrosion inhibitor and as a pigment, sometimes referred to as Zinc Yellow 36:1.[1] Its efficacy in preventing corrosion is a key attribute for its industrial applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a yellow, odorless powder that is practically insoluble in water.[2][3] Upon heating, it decomposes and emits toxic fumes of zinc oxide.[2]

Table 1: Summary of Quantitative Data for this compound

| Property | Value |

| CAS Number | 49663-84-5 |

| Molecular Formula | Zn₅(CrO₄)(OH)₈ |

| Molecular Weight | 578.95 g/mol |

| Appearance | Yellow, odorless powder |

| Melting Point | 316 °C (decomposes)[4] |

| Density | 3.6 g/cm³[4] |

| Solubility in Water | Insoluble[4] |

| pH | 6.9 - 7.1[4] |

Structural Information

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols for this compound are scarce, a general method can be described based on available information. The process typically involves the reaction of a zinc source, such as zinc oxide, with a source of hexavalent chromium in an aqueous medium.

Representative Synthesis Protocol

The following protocol is a generalized representation of the synthesis process.

Objective: To synthesize this compound.

Materials:

-

Zinc oxide (ZnO)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Prepare a slurry of zinc oxide in deionized water in a reaction vessel equipped with a stirrer.

-

Heat the slurry to approximately 80-90 °C with stirring.

-

After heating, allow the mixture to cool to below 40 °C.

-

Slowly add a solution of potassium dichromate and sulfuric acid to the zinc oxide slurry over a period of about one hour with continuous stirring.

-

Continue stirring the reaction mixture for 2-3 hours at a temperature below 40 °C.

-

Filter the resulting yellow precipitate from the solution.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected solid in an oven at an appropriate temperature.

-

Crush the dried product to obtain a fine yellow powder of this compound.

Diagram of Experimental Workflow:

References

An In-Depth Technical Guide to the Health and Safety of Pentazinc Chromate Octahydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for pentazinc chromate (B82759) octahydroxide. The information is compiled from various safety data sheets, toxicological studies, and regulatory databases to assist researchers, scientists, and drug development professionals in handling this substance safely.

Chemical Identification and Physical Properties

Pentazinc chromate octahydroxide is an inorganic compound with the chemical formula Zn₅(CrO₄)(OH)₈. It is also known by other names, including zinc chromate hydroxide (B78521) and C.I. Pigment Yellow 36:1. This substance is a yellow powder that is practically insoluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CrH₈O₁₂Zn₅ | [1][2] |

| Molecular Weight | 578.95 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Solubility in Water | Practically insoluble (approx. 0.04 g/L) | [4] |

| pH | Acidic (for hexavalent chromium compounds) | [4] |

| Decomposition | Emits toxic fumes of zinc oxide when heated | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple health and environmental risks. It is recognized as a human carcinogen, is highly toxic through inhalation and ingestion, and can cause severe skin and eye damage.[3][5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Respiratory or Skin Sensitisation | Skin Sensitisation, Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |

| Carcinogenicity | Category 1A | H350: May cause cancer |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

(Data sourced from ECHA and various SDSs)[3][5][7][8]

Toxicological Data

While specific LD50 and LC50 values for this compound are not consistently reported across all databases, data for zinc chromate and other hexavalent chromium compounds provide a strong indication of its high toxicity. One source indicates a toxicity by ingestion (LD50) of 0.5-5 g/kg for zinc chromate.[9] In vitro studies on zinc chromate provide quantitative data on its cytotoxic and genotoxic effects.

Table 3: In Vitro Cytotoxicity and Genotoxicity of Zinc Chromate in Human Lung Cells

| Endpoint | Concentration (µg/cm²) | Result |

| Relative Survival | 0.1 | 76% |

| 0.2 | 53% | |

| 0.3 | 29% | |

| 0.4 | 15% | |

| 0.5 | 6% | |

| Chromosome Damage (% of metaphases) | 0.1 | 18% |

| 0.2 | 28% | |

| 0.3 | 34% | |

| 0.4 | 45% | |

| 0.5 | 50% |

(Data from a study on human bronchial fibroblasts)

Carcinogenic Mechanism and Signaling Pathways

The carcinogenicity of this compound is attributed to the hexavalent chromium (Cr(VI)) it contains. The proposed mechanism involves the cellular uptake of chromate anions, followed by intracellular reduction to reactive intermediates and trivalent chromium (Cr(III)). This process generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage, including single and double-strand breaks and the formation of DNA adducts.[1][10]

Cellular Uptake and DNA Damage Pathway

The following diagram illustrates the general pathway of hexavalent chromium-induced DNA damage.

Caption: Cellular uptake and DNA damage pathway of hexavalent chromium.

ROS-Mediated NF-κB Signaling Pathway

Reactive oxygen species generated during the reduction of Cr(VI) can activate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.[11][12][13][14][15]

Caption: ROS-mediated activation of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and understanding the toxicological data. The following sections provide generalized protocols for key assays used in the assessment of hexavalent chromium compounds.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 432.[16][17][18]

Table 4: Generalized Protocol for In Vitro Cytotoxicity Assay

| Step | Procedure |

| 1. Cell Culture | Culture a suitable cell line (e.g., human bronchial fibroblasts) in appropriate medium and conditions until confluent. |

| 2. Seeding | Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. |

| 3. Treatment | Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the test substance dilutions and control media. |

| 4. Incubation | Incubate the plates for a defined period (e.g., 24, 48, or 72 hours). |

| 5. Neutral Red Staining | Remove the treatment medium, wash the cells, and add a medium containing neutral red dye. Incubate for approximately 3 hours to allow for dye uptake by viable cells. |

| 6. Dye Extraction | Wash the cells and add a destain solution to extract the neutral red from the cells. |

| 7. Measurement | Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength. |

| 8. Data Analysis | Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability). |

Chromosomal Aberration Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 473.[19][20][21][22]

Table 5: Generalized Protocol for Chromosomal Aberration Test

| Step | Procedure |

| 1. Cell Culture | Use human peripheral blood lymphocytes or a suitable cell line (e.g., CHO cells). |

| 2. Treatment | Expose the cell cultures to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-4 hours). A long-duration exposure (e.g., 21 hours) without S9 is also performed. |

| 3. Recovery | After treatment, wash the cells and incubate them in a fresh medium for a recovery period to allow for cell cycle progression. |

| 4. Mitotic Arrest | Add a mitotic inhibitor (e.g., colcemid) to the cultures to arrest cells in the metaphase stage of mitosis. |

| 5. Harvesting | Harvest the cells, treat them with a hypotonic solution, and fix them. |

| 6. Slide Preparation | Drop the fixed cells onto microscope slides and air-dry. |

| 7. Staining | Stain the slides with a suitable stain (e.g., Giemsa) to visualize the chromosomes. |

| 8. Microscopic Analysis | Score the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). |

| 9. Data Analysis | Statistically analyze the frequency of aberrant cells and the number of aberrations per cell at each concentration compared to the control. |

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This protocol is a generalized procedure based on common laboratory practices for detecting DNA double-strand breaks.[2][23][24][25][26]

Table 6: Generalized Protocol for γ-H2AX Immunofluorescence Assay

| Step | Procedure |

| 1. Cell Culture and Treatment | Culture cells on coverslips and treat them with this compound for the desired time. |

| 2. Fixation | Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). |

| 3. Permeabilization | Permeabilize the cells with a detergent (e.g., 0.3% Triton X-100) to allow antibody access to the nucleus. |

| 4. Blocking | Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA). |

| 5. Primary Antibody Incubation | Incubate the cells with a primary antibody specific for γ-H2AX (phosphorylated H2AX). |

| 6. Secondary Antibody Incubation | After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody. |

| 7. Counterstaining and Mounting | Counterstain the nuclei with a DNA-specific dye (e.g., DAPI) and mount the coverslips on microscope slides. |

| 8. Imaging | Acquire images using a fluorescence microscope. |

| 9. Image Analysis | Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software. |

Safe Handling, Storage, and Disposal

Due to its high toxicity and carcinogenicity, strict safety precautions must be followed when handling this compound.

Workflow for Safe Handling

The following diagram outlines the recommended workflow for the safe handling of this compound.

Caption: Recommended workflow for the safe handling of this compound.

First Aid Measures

Table 7: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

(Data sourced from various SDSs)[7][8]

Storage and Disposal

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[7] Dispose of this substance and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4]

Conclusion

This compound is a highly hazardous substance that requires stringent safety measures to prevent exposure. Its carcinogenicity, acute toxicity, and environmental hazards necessitate careful handling, appropriate personal protective equipment, and adherence to established protocols. The information provided in this guide is intended to support the safe use of this chemical in a research and development setting. Users should always refer to the specific Safety Data Sheet provided by the supplier and consult with their institution's environmental health and safety department for detailed guidance.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CrH8O12Zn5 | CID 44144623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zinc chromate hydroxide | CrH4O6Zn2 | CID 27567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Zinc Chromate | ZnCrO4 | CID 26089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. thepsci.eu [thepsci.eu]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. criver.com [criver.com]

- 20. Chromosomal Aberration Test in Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromosomal Aberration Test in Human Lymphocytes | Springer Nature Experiments [experiments.springernature.com]

- 22. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Pentazinc Chromate Octahydroxide: Nomenclature and Identification

For Researchers, Scientists, and Drug Development Professionals

Pentazinc chromate (B82759) octahydroxide is a specific inorganic compound known primarily for its use as a corrosion inhibitor and pigment.[1][2] For professionals in scientific fields, precise identification through its various names and chemical identifiers is critical for accurate research, safety management, and regulatory compliance. This document provides a consolidated reference for the synonyms, trade names, and key identifiers associated with this compound.

Chemical Identity and Synonyms

Pentazinc chromate octahydroxide is a complex inorganic salt. The most direct synonym is derived from its chemical formula, Zinc chromate hydroxide (B78521) (Zn5(CrO4)(OH)8) .[1][3] The IUPAC (International Union of Pure and Applied Chemistry) systematic name for this compound is pentazinc;dioxido(dioxo)chromium;octahydroxide .[4]

The compound is also frequently referred to by more general or historical names related to the broader class of zinc chromate compounds. These include:

Pigment and Trade Designations

When used as a pigment, this compound is identified by specific color index names.[1] These are crucial for industrial and commercial contexts.

While specific trade names for the pure compound are not widely marketed to the general public, several identifiers are used in industrial supply chains:

Historically, the broader category of zinc chromates has been known as Zinc Yellow or Buttercup Yellow .[5][6]

Key Chemical Identifiers

For unambiguous identification in research, databases, and regulatory documents, the following identifiers are essential.

| Identifier | Value | Source(s) |

| CAS Number | 49663-84-5 | [1][4][7][8][9] |

| EC Number | 256-418-0 | [4][7][8][9] |

| Molecular Formula | CrH8O12Zn5 or Zn5(CrO4)(OH)8 | [2][4][7][9] |

| PubChem CID | 44144623 | [4][9] |

Relationships in Nomenclature

The various names for this compound are not always interchangeable but describe the same core substance from different perspectives, such as its chemical structure, industrial use, or regulatory classification.

Caption: Nomenclature relationships for this compound.

Note on Experimental Protocols

The scope of this guide is limited to the nomenclature and identification of this compound. As this is a stable chemical compound, "experimental protocols" or "signaling pathways" in a biological sense are not applicable. Methodologies for its synthesis generally involve the reaction of zinc oxide with a dichromate solution.[2] Its primary application is as an anti-corrosion primer, particularly in the aerospace and automotive industries, where it functions through electrochemical passivation of metal surfaces.[1][6][8][10][11] Due to the presence of hexavalent chromium, this substance is considered toxic and carcinogenic, necessitating strict safety protocols during handling and use.[1][11]

References

- 1. This compound | 49663-84-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:49663-84-5 | Chemsrc [chemsrc.com]

- 4. This compound | CrH8O12Zn5 | CID 44144623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zinc chromate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Zinc chromate - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. REACH - Applications for authorisation AFA059-01 Multiple Cr(VI) - Health and Safety Executive - Citizen Space [consultations.hse.gov.uk]

- 9. guidechem.com [guidechem.com]

- 10. chemiis.com [chemiis.com]

- 11. You are being redirected... [bottompaintstore.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of Pentazinc Chromate Octahydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈), a compound with applications as a corrosion inhibitor and pigment.[1][2] The protocols outlined below are based on established precipitation methods for basic zinc chromate compounds.

Introduction

Pentazinc chromate octahydroxide, also known as basic zinc chromate or zinc tetraoxychromate, is an inorganic compound with the chemical formula Zn₅(CrO₄)(OH)₈. It finds utility as a corrosion-inhibiting pigment in primers and coatings.[1][2] The synthesis of this compound can be achieved through a precipitation reaction involving a soluble zinc salt and a soluble chromate salt under controlled pH and temperature conditions. The resulting product is a yellow powder that is sparingly soluble in water.[3]

Health and Safety Precautions

Hexavalent chromium compounds are carcinogenic and toxic. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Two primary methods for the laboratory-scale synthesis of this compound are presented below. Method A utilizes a precipitation reaction with a soluble zinc salt and chromate, while Method B employs zinc oxide as the zinc source.

This method involves the reaction of a soluble zinc salt with a soluble chromate salt in an alkaline medium to precipitate this compound.

3.1. Materials and Equipment

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Mortar and pestle

3.2. Experimental Procedure

-

Preparation of Zinc Sulfate Solution: Dissolve a specific amount of zinc sulfate heptahydrate in deionized water in a beaker to create a solution of known concentration.

-

Preparation of Sodium Chromate Solution: In a separate beaker, dissolve the stoichiometric amount of sodium chromate in deionized water.

-

Precipitation: While stirring the zinc sulfate solution, slowly add the sodium chromate solution. A yellow-orange precipitate will form.[4]

-

Basification: Slowly add a solution of sodium hydroxide to the mixture while continuously monitoring the pH. Adjust the pH to a basic range (e.g., pH 8-9) to facilitate the formation of the basic zinc chromate. The color of the precipitate should change to a bright yellow.[4]

-

Digestion: Heat the suspension to a moderately elevated temperature (e.g., 60-70°C) and maintain it with stirring for a period to allow for the growth and stabilization of the precipitate particles.

-

Isolation and Purification: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with deionized water by resuspension and decantation to remove soluble impurities.

-

Filtration and Drying: Filter the washed precipitate using a Buchner funnel under vacuum. Dry the filter cake in a drying oven at a temperature below 100°C to a constant weight.

-

Homogenization: Gently grind the dried product to a fine powder using a mortar and pestle.

This method involves the reaction of a suspension of zinc oxide with a solution of potassium dichromate and sulfuric acid.[5]

3.1. Materials and Equipment

-

Zinc oxide (ZnO)

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Reaction vessel with a stirrer

-

Heating and cooling system

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Grinder

3.2. Experimental Procedure

-

Preparation of Zinc Oxide Slurry: Prepare a slurry of zinc oxide in deionized water (e.g., 100 parts ZnO in 8-10 times its weight in water) in a reactor equipped with a stirrer.[5]

-

Heating: Heat the slurry to 80-90°C with stirring.[5]

-

Cooling: Cool the slurry to below 40°C.[5]

-

Addition of Reactants: Slowly add a solution of potassium dichromate (e.g., 150-250 g/L) and a calculated amount of sulfuric acid over a period of about 1 hour with continuous stirring.[5]

-

Reaction: Continue to stir the mixture for 2-3 hours at a temperature below 40°C.[5]

-

Isolation: Separate the resulting precipitate by filtration.

-

Drying and Grinding: Dry the collected solid and then grind it to obtain the final product.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Method A (Precipitation) | Method B (Zinc Oxide) |

| Reactants | Zinc Sulfate, Sodium Chromate, Sodium Hydroxide | Zinc Oxide, Potassium Dichromate, Sulfuric Acid |

| Stoichiometry (Molar Ratio) | Zn:Cr ratio of 5:1 should be targeted in the final product. | A specific ratio of reactants is used to achieve the desired product composition. |

| Reaction Temperature | 60-70°C (Digestion) | Heating to 80-90°C followed by reaction below 40°C[5] |

| Reaction Time | Variable (dependent on digestion time) | 2-3 hours of stirring after reactant addition[5] |

| pH | Basic (e.g., 8-9) | Acidic conditions are initially created by the addition of sulfuric acid. |

| Product Appearance | Bright yellow powder | Light yellow or medium yellow powder |

| Yield | Dependent on precise reaction conditions and recovery. | Dependent on precise reaction conditions and recovery. |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the chromate and hydroxide groups.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and confirm the Zn:Cr ratio.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the compound and confirm the presence of hydroxide groups.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the precipitation method (Method A).

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical relationship and dependencies between the key steps in the synthesis process.

Caption: Key steps and their logical sequence in the synthesis.

References

Application Notes and Protocols for Anti-Corrosive Coatings Formulated with Pentazinc Chromate Octahydroxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, application, and performance evaluation of anti-corrosive coatings containing pentazinc chromate (B82759) octahydroxide. This pigment is a highly effective corrosion inhibitor used in primer systems to protect metallic substrates, particularly in demanding environments such as aerospace and industrial applications.[1][2]

Pentazinc chromate octahydroxide functions as a passivating agent.[2] Its slight solubility allows for the release of chromate ions, which form a protective, passive layer on the metal surface, inhibiting the electrochemical reactions that cause corrosion.[3][4] These coatings are typically formulated as two-component epoxy-polyamide or wash primer systems.[5][6]

Disclaimer: this compound contains hexavalent chromium, a substance that is toxic and carcinogenic.[7] All handling, formulation, and application procedures must be conducted in strict adherence to safety regulations, including the use of appropriate personal protective equipment (PPE) and adequate ventilation.

Coating Formulation Principles

Anti-corrosive primers based on this compound are complex systems where each component plays a critical role in the coating's performance. The primary components include the binder, the anti-corrosive pigment, extender pigments, solvents, and additives.

-

Binder (Resin): The binder is the film-forming component that provides adhesion to the substrate and encapsulates the pigments. For high-performance applications, two-component epoxy-polyamide systems are common due to their excellent adhesion, chemical resistance, and durability.[8] Wash primers often utilize a polyvinyl butyral resin.[9]

-

Anti-Corrosive Pigment: this compound is the primary active pigment for corrosion inhibition.

-

Extender Pigments: These are used to control the rheology, improve mechanical properties, and reduce the overall cost of the formulation.

-

Solvents: Solvents are used to dissolve the binder and adjust the viscosity of the coating for proper application. The choice of solvents depends on the binder system.

-

Additives: Various additives can be incorporated to modify specific properties of the coating, such as flow and leveling, wetting of pigments, and prevention of defects.

Example Formulations

The following tables provide example formulations for an epoxy-based primer and a wash primer incorporating this compound. These are intended as a starting point for formulation development.

Table 1: Example Formulation of a Two-Component Epoxy Primer

| Component | Ingredient | Weight Percentage (%) |

| Part A (Base) | ||

| Epoxy Resin | ≥10 - ≤25 | |

| This compound | ≥10 - ≤17 | |

| Xylene | ≤10 | |

| Acetone | ≤7.1 | |

| n-Butyl Acetate | ≤5 | |

| Titanium Dioxide | - | |

| Other fillers and additives | As required | |

| Part B (Curing Agent) | ||

| Polyamide/Amine Curing Agent | As per stoichiometry | |

| Solvents | As required |

Source: Adapted from a representative Safety Data Sheet for a chromate epoxy primer.[10]

Table 2: Example Formulation of a Two-Component Wash Primer

| Component | Ingredient | Purpose |

| Part A (Base) | ||

| Polyvinyl Butyral Resin | Binder | |

| This compound | Anti-corrosive pigment | |

| Extender Pigments | Rheology and film properties | |

| Alcohol Solvents | Solvent for resin | |

| Part B (Acid Diluent) | ||

| Phosphoric Acid | Metal etching and passivation | |

| Alcohol Solvents | Diluent |

Source: Based on typical compositions of two-component wash primers.[6][9]

Experimental Protocols

Detailed protocols for substrate preparation, coating application, and performance testing are crucial for obtaining reliable and reproducible results.

-

Solvent Cleaning: Thoroughly degrease the aluminum substrate by wiping with a clean, lint-free cloth saturated with a suitable solvent (e.g., methyl ethyl ketone - MEK) to remove oils, grease, and other surface contaminants.

-

Abrasive Cleaning: Abrade the surface with a non-metallic abrasive pad to remove surface oxides and create a uniform surface profile for enhanced adhesion.

-

Chemical Conversion Coating (Optional but Recommended): Immerse the cleaned and abraded part in a chromate conversion coating solution (e.g., per MIL-DTL-5541) for 1-3 minutes. This step creates a corrosion-resistant film that significantly improves primer adhesion.

-

Rinsing and Drying: Thoroughly rinse the substrate with deionized water and allow it to dry completely in a controlled, low-humidity environment before applying the primer.

-

Component Mixing: Thoroughly mix the individual components of the two-part primer system separately. Slowly add the curing agent (Part B) to the base (Part A) in the specified ratio with constant agitation.

-

Induction Time: Allow the mixed primer to stand for a 30-minute induction period (or as specified by the manufacturer) before use to ensure proper reaction of the components.[5]

-

Application: Apply the primer using a high-volume, low-pressure (HVLP) spray gun to achieve a uniform dry film thickness of 15 to 23 microns (0.6 to 0.9 mil).

-

Curing: Allow the primer to cure according to the manufacturer's specifications. Typical drying times are 30 minutes to touch and 6 hours for a hard-dry film.[5]

The ASTM B117 salt spray test is an accelerated corrosion test used to evaluate the performance of coatings in a corrosive environment.[11]

-

Sample Preparation: Prepare coated panels as described in the protocols above. Scribe a single line through the coating to the substrate using a sharp tool.

-

Test Chamber Setup: The salt spray chamber should be maintained at a temperature of 35°C ± 2°C and a humidity of 95% ± 5%. The salt solution is a 5% sodium chloride solution with a pH between 6.5 and 7.2.

-

Exposure: Place the scribed panels in the chamber at an angle of 15 to 30 degrees from the vertical.

-

Test Duration: The duration of the test can range from 24 to over 1,000 hours, depending on the performance requirements.

-

Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

This method is used to assess the adhesion of the coating to the substrate.

-

Incision: On a cured coated panel, make a series of six parallel cuts through the coating to the substrate using a sharp blade. Make a second series of six cuts perpendicular to the first set to create a cross-hatch pattern.

-

Tape Application: Apply a pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

-

Tape Removal: After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.

-

Evaluation: Visually inspect the cross-hatched area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

Performance Data

The following table summarizes typical performance data for a high-performance epoxy primer containing a chromate-based inhibitor, such as those meeting military specifications.

Table 3: Typical Performance Data for Chromated Epoxy Primers

| Performance Metric | Test Method | Typical Result |

| Salt Spray Resistance | ASTM B117 | >2000 hours with no blistering or creepage |

| Adhesion | ASTM D3359 | 5B (Excellent) |

| Dry Film Thickness | - | 15 - 23 µm (0.6 - 0.9 mils) |

| Pot Life | - | 4 - 15 hours |

| Dry to Touch | - | 30 minutes |

| Dry Hard | - | 6 hours |

Source: Based on data for primers meeting MIL-PRF-23377 specifications.[5][12]

Visualizations

The following diagrams illustrate key processes and relationships in the formulation and evaluation of anti-corrosive coatings.

Caption: Workflow for formulating an anti-corrosive primer.

References

- 1. scispace.com [scispace.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. Formulating for Corrosion Protection - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]

- 4. benchchem.com [benchchem.com]

- 5. Primer Coating, Epoxy-Polyamide, Chemical and Solvent Resistant (MIL-P-23377, Type I) [automotiveaccessories.tpub.com]

- 6. files.ekmcdn.com [files.ekmcdn.com]

- 7. This compound | CrH8O12Zn5 | CID 44144623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 9. galvanizeit.org [galvanizeit.org]

- 10. axalta.com [axalta.com]

- 11. MIL-PRF-23377K Epoxy Primer | Sherwin-Williams [industrial.sherwin-williams.com]

- 12. makenasurf.org [makenasurf.org]

Application Notes and Protocols for Pentazinc Chromate Octahydroxide in Aerospace Primers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentazinc chromate (B82759) octahydroxide as a key corrosion-inhibiting pigment in aerospace primers. This document details the material's properties, application procedures, performance data, and the underlying mechanism of corrosion inhibition. Given the hazardous nature of hexavalent chromium, a component of this compound, stringent safety and handling protocols are paramount and are also outlined.

Pentazinc chromate octahydroxide has been a critical component in corrosion prevention within the aerospace industry, particularly for the protection of high-strength aluminum and steel alloys.[1] Its effectiveness is derived from the presence of chromate ions, which are potent corrosion inhibitors.[1] However, due to the classification of hexavalent chromium as a carcinogen, its use is highly regulated, notably under regulations like REACH.[2][3][4] These notes are intended to provide a technical foundation for research and development professionals working with or developing alternatives to chromate-based primer systems.

Physicochemical Properties and Performance Data

Primers formulated with this compound are typically two-component epoxy-polyamide systems. The key performance attribute is the anti-corrosive property imparted by the zinc chromate pigment.[1] Formulations are often governed by military specifications, such as MIL-PRF-23377.[1]

Table 1: Typical Properties of a MIL-PRF-23377G Type I Class C Zinc Chromate Primer [1]

| Property | Value | Test Method |

| Color | Yellow, Green | Visual |

| Pigment Type | This compound, Strontium Chromate | MIL-PRF-23377G |